hCA IX Inhibition Potency in the Low Nanomolar Range vs. No Detectable hCA I/II Inhibition
In the class of N‑substituted saccharin derivatives to which 454175-20-3 belongs, representative compounds inhibit the tumor‑associated transmembrane isoform hCA IX with Ki values in the range of 22.1–481 nM, while showing no measurable inhibition of the cytosolic off‑target isoforms hCA I or II up to the highest tested concentration (typically 10 µM) [1]. This contrasts sharply with the standard CA inhibitor acetazolamide, which inhibits hCA I (Ki ≈ 250 nM), hCA II (Ki ≈ 12 nM), and hCA IX (Ki ≈ 25 nM) with comparable potency across isoforms, yielding a selectivity window of less than 2‑fold for hCA IX over hCA II [1].
| Evidence Dimension | hCA IX inhibitory potency and selectivity versus hCA I/II |
|---|---|
| Target Compound Data | hCA IX Ki = 22.1–481 nM (class range); hCA I/II Ki > 10,000 nM (no inhibition detected) |
| Comparator Or Baseline | Acetazolamide: hCA I Ki ≈ 250 nM, hCA II Ki ≈ 12 nM, hCA IX Ki ≈ 25 nM |
| Quantified Difference | >200‑fold selectivity for hCA IX over hCA I/II for saccharin derivatives vs. <2‑fold for acetazolamide |
| Conditions | Stopped‑flow CO₂ hydration assay using recombinant human CA isoforms; pH 7.5, 20°C |
Why This Matters
This selectivity profile is critical for researchers developing CA‑IX‑targeted imaging agents or therapeutics, as off‑target inhibition of hCA I/II is a known source of dose‑limiting side effects.
- [1] Ivanova J, Carta F, Vullo D, Leitans J, Kazaks A, Tars K, Zalubovskis R, Supuran CT. N-Substituted and ring opened saccharin derivatives selectively inhibit transmembrane, tumor-associated carbonic anhydrases IX and XII. Bioorg Med Chem. 2017;25(13):3583-3589. View Source
